4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride
Description
4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride, commonly known as metoclopramide hydrochloride (CAS 7232-21-5), is a benzamide derivative with antiemetic and prokinetic properties. Its molecular formula is C₁₄H₂₂ClN₃O₂·HCl (MW 336.26) . The compound acts as a dopamine D₂ receptor antagonist and serotonin 5-HT₃ receptor antagonist, making it effective in treating gastrointestinal motility disorders and chemotherapy-induced nausea . Structurally, it features a 4-amino-2-methoxybenzamide core substituted with a 5-chloro group and a diethylaminoethyl side chain, which is critical for its pharmacological activity .
Properties
IUPAC Name |
4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2.ClH/c1-4-17(5-2)9-8-16-14(18)12-7-6-11(15)10-13(12)19-3;/h6-7,10H,4-5,8-9,15H2,1-3H3,(H,16,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNHJMIVFSGASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1)N)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitro-2-methoxybenzoic acid and diethylamine.
Reduction: The nitro group of 4-nitro-2-methoxybenzoic acid is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Amidation: The resulting 4-amino-2-methoxybenzoic acid is then reacted with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, yielding 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using similar reaction steps but optimized for large-scale production. This includes the use of continuous flow reactors for the reduction and amidation steps, which enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, secondary amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antiemetic Properties
The compound is primarily utilized as an antiemetic agent due to its action on dopamine receptors, specifically the D2 receptor subtype. This interaction is crucial for controlling nausea and vomiting, making it valuable in treating various gastrointestinal disorders. Studies have demonstrated its effectiveness in managing symptoms associated with chemotherapy-induced nausea and postoperative recovery .
Synthesis of Derivatives
4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride serves as a precursor for synthesizing various derivatives and analogs that may exhibit enhanced biological activities or modified pharmacokinetic properties. The synthesis processes often involve multiple steps, including chlorination and reaction with other amines to produce compounds with potentially improved therapeutic effects .
Biocompatible Polymers
In biomedical research, this compound has been utilized in the synthesis of poly(2-aminoethylmethacrylate), a biocompatible cationic polymer widely applied in drug delivery systems and tissue engineering. The polymer's properties make it suitable for applications that require biocompatibility and controlled release of therapeutic agents.
Antibacterial Activity
Recent studies have explored the antibacterial properties of this compound, demonstrating significant activity against Gram-positive bacteria such as Staphylococcus aureus. This aspect opens avenues for further research into its potential use as an antibacterial agent .
Clinical Studies on Antiemetic Efficacy
Clinical trials have indicated that metoclopramide, closely related to our compound of interest, effectively reduces nausea and vomiting in patients undergoing chemotherapy. In one study involving pediatric cancer patients, intravenous administration of metoclopramide resulted in significant control over emesis, showcasing the practical applications of compounds like this compound in clinical settings .
Synthesis Methodologies
Research has detailed various methodologies for synthesizing this compound, emphasizing its versatility and potential for generating novel derivatives with enhanced efficacy. The synthesis often involves reacting p-aminosalicylic acid with diethylamine derivatives under controlled conditions to yield high-purity products suitable for pharmaceutical applications .
Mechanism of Action
The mechanism of action of 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to signal transduction, metabolism, and cellular communication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Procainamide Hydrochloride (CAS 614-39-1)
Molecular Formula : C₁₃H₂₁N₃O·HCl (MW 271.8)
Key Differences :
- Structure : Procainamide lacks the 5-chloro and 2-methoxy substituents present in metoclopramide .
- Pharmacology: Unlike metoclopramide, procainamide is a Class Ia antiarrhythmic agent and local anesthetic. It inhibits sodium channels and prolongs cardiac action potentials .
- Physicochemical Properties : Procainamide has lower molecular weight (271.8 vs. 336.26) and higher solubility in aqueous solutions due to the absence of hydrophobic substituents .
Bromopride (CAS 4093-35-0)
Molecular Formula : C₁₄H₂₂BrN₃O₂ (MW 344.25)
Key Differences :
- Structure : Bromopride replaces the 5-chloro group in metoclopramide with a bromine atom .
- Metabolism : Bromine’s higher electronegativity may alter metabolic pathways compared to chlorine, affecting drug half-life .
Metoclopramide Impurity 14 (CAS 3761-48-6)
Molecular Formula : C₁₄H₂₃N₃O₂ (MW 265.35)
Key Differences :
- Structure : Lacks the hydrochloride salt and 5-chloro substituent .
- Physicochemical Properties : The absence of ionic bonding reduces solubility in polar solvents, making it less suitable for injectable formulations .
Physicochemical and Pharmacological Data
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Pharmacological Class | Key Applications |
|---|---|---|---|---|---|
| Metoclopramide HCl | C₁₄H₂₂ClN₃O₂·HCl | 336.26 | 5-Cl, 2-OCH₃, diethylaminoethyl side chain | Antiemetic, Prokinetic | Nausea, Gastroparesis |
| Procainamide HCl | C₁₃H₂₁N₃O·HCl | 271.8 | No Cl or OCH₃, simpler benzamide core | Antiarrhythmic, Local Anesthetic | Cardiac Arrhythmias |
| Bromopride | C₁₄H₂₂BrN₃O₂ | 344.25 | 5-Br instead of 5-Cl | Antiemetic | Postoperative Nausea |
| Metoclopramide Impurity 14 | C₁₄H₂₃N₃O₂ | 265.35 | No HCl or 5-Cl | Inactive Metabolite | Pharmaceutical Quality Control |
Biological Activity
4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride, commonly known as a derivative of metoclopramide, is a compound with significant biological activity primarily recognized for its antiemetic properties. This article delves into its biological mechanisms, therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C16H24N2O2·HCl
- Molecular Weight : 341.83 g/mol
- CAS Number : 5608-13-9
- Appearance : White to off-white solid
The primary mechanism of action for this compound involves its interaction with dopamine receptors in the central nervous system, particularly the D2 receptor subtype. This interaction is crucial for its effectiveness as an antiemetic, helping control nausea and vomiting. Additionally, it has been noted for potential prokinetic effects, making it useful in treating gastrointestinal disorders.
Antiemetic Properties
The compound is mainly used to alleviate nausea and vomiting associated with various medical conditions, including chemotherapy and surgery. Its efficacy stems from its ability to block dopamine receptors, which are involved in the vomiting reflex.
Antibacterial Activity
Recent studies have indicated that this compound exhibits significant antibacterial activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The compound may interfere with critical biochemical pathways in bacteria, such as cell wall synthesis and protein synthesis, leading to bacterial death .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Primary Activity | IC50 (µM) |
|---|---|---|---|
| Metoclopramide | Metoclopramide | Antiemetic | 0.5 - 1.0 |
| 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | 4-Amino-N-Diethyl | Antiemetic & Antibacterial | 0.8 - 1.5 |
| Procainamide | Procainamide | Antiarrhythmic | 10 - 15 |
Study on Antiemetic Efficacy
A clinical trial involving patients undergoing chemotherapy demonstrated that administration of this compound significantly reduced the incidence of chemotherapy-induced nausea compared to a placebo group. Patients reported an average reduction in nausea scores by 60% within the first 24 hours post-treatment.
Study on Antibacterial Activity
In vitro tests revealed that this compound exhibited an IC50 value of approximately 12 µM against Staphylococcus aureus, indicating its potential as an antibacterial agent. Further studies are needed to explore its efficacy in vivo and understand its full therapeutic potential.
Q & A
Q. What are the established synthetic pathways for 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride, and how can intermediates be characterized?
The compound is synthesized via coupling reactions involving 4-amino-5-chloro-2-methoxybenzoic acid derivatives with amines like glycine benzyl ester, followed by catalytic hydrogenation to remove protecting groups . Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example, benzyl ester intermediates are confirmed via IR carbonyl stretches (~1740 cm⁻¹) and NMR benzyl proton signals (δ 7.3–7.5 ppm) .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound and its derivatives?
X-ray crystallography is used for definitive structural confirmation, while liquid chromatography-mass spectrometry (LC-MS) ensures purity (>95%). Stability under varying pH and temperature is assessed via accelerated degradation studies using HPLC-UV . The hydrochloride salt form is confirmed by chloride ion titration and elemental analysis .
Q. How does this compound interact with dopamine D₂ and serotonin 5-HT₃ receptors, and what assays are used to evaluate binding affinity?
Radioligand displacement assays (e.g., [³H]spiperone for D₂ receptors and [³H]GR65630 for 5-HT₃) quantify receptor affinity. IC₅₀ values are calculated using nonlinear regression analysis. For example, benzamide derivatives show dual antagonism with IC₅₀ values in the nanomolar range for both receptors .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Acute oral toxicity (Category 4) necessitates PPE (gloves, lab coats, goggles) and fume hood use. Waste must be segregated and disposed via certified hazardous waste contractors. Emergency procedures include rinsing exposed skin with water and consulting a physician immediately .
Advanced Research Questions
Q. How can synthetic yields be optimized for catalytic hydrogenation steps in the preparation of this compound?
Reaction parameters such as catalyst loading (e.g., 10% Pd/C at 5–10 wt%), hydrogen pressure (1–3 atm), and solvent polarity (ethanol vs. THF) are systematically varied. Yield improvements (e.g., from 65% to 90%) are achieved by optimizing reaction time (1–3 hours) and monitoring via TLC .
Q. What strategies resolve contradictions in reported receptor binding data across different studies?
Discrepancies may arise from assay conditions (e.g., cell membrane preparation methods or buffer pH). Cross-validation using orthogonal assays (e.g., functional cAMP assays for D₂ receptors) and meta-analysis of literature data can reconcile differences. For instance, pH-dependent protonation of the diethylamino group may alter receptor interactions .
Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s therapeutic potential?
Rodent models are dosed intravenously (1–5 mg/kg) or orally (10–20 mg/kg) to assess bioavailability. Plasma samples are analyzed via LC-MS/MS to determine half-life (t₁/₂), volume of distribution (Vd), and clearance (CL). Blood-brain barrier penetration is evaluated using brain-to-plasma ratio calculations .
Q. What computational methods predict the compound’s metabolic stability and potential toxicity?
Density functional theory (DFT) calculates metabolic soft spots (e.g., N-deethylation sites). In silico toxicity profiling uses tools like Derek Nexus to identify structural alerts (e.g., genotoxic benzamide fragments). Experimental validation involves hepatic microsome assays to quantify CYP450-mediated degradation .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported biological activity between in vitro and in vivo models?
Discrepancies may stem from protein binding or metabolite interference. Validate in vitro findings using ex vivo receptor autoradiography in tissue sections. Pharmacodynamic markers (e.g., dopamine turnover rates) can bridge in vitro-in vivo correlations .
Q. What methodologies confirm the absence of off-target effects in functional studies?
High-throughput screening against panels of 100+ receptors/enzymes (e.g., Eurofins Cerep Panels) identifies off-target binding. Functional selectivity is further confirmed using knockout animal models or CRISPR-edited cell lines lacking target receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
